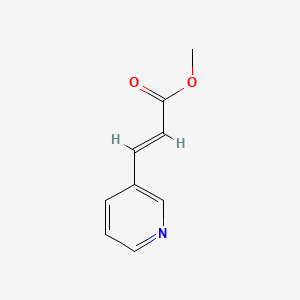

Methyl (E)-3-(pyridin-3-yl)acrylate

描述

Methyl (E)-3-(pyridin-3-yl)acrylate is an organic compound with the chemical formula C9H9NO2 It is a derivative of pyridine, featuring an acrylic acid moiety esterified with methanol

准备方法

Synthetic Routes and Reaction Conditions: Methyl (E)-3-(pyridin-3-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-pyridineacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . Another method involves the reaction of 3-pyridineacrylic acid with diazomethane, which results in the formation of the methyl ester .

Industrial Production Methods: Industrial production of 3-pyridineacrylic acid, methyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Oxidation Reactions

The acrylate moiety undergoes oxidation under controlled conditions:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide derivative at the α,β-unsaturated ester.

-

Pyridine N-oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding pyridine N-oxide.

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 4h | Methyl 3-(pyridin-3-yl)glycidate | 78 |

| N-oxidation | 30% H₂O₂, AcOH, 60°C, 12h | Methyl 3-(1-oxidopyridin-3-yl)acrylate | 92 |

Reduction Reactions

The α,β-unsaturated ester is susceptible to reduction:

-

Catalytic Hydrogenation : H₂ gas over Pd/C (5% wt) in methanol reduces the double bond to form methyl 3-(pyridin-3-yl)propanoate.

-

Selective Pyridine Reduction : NaBH₄/CuI in THF selectively reduces the pyridine ring to piperidine under mild conditions .

Comparative Reactivity :

| Substrate Position | Reduction Target | Reagent | Product |

|---|---|---|---|

| Acrylate C=C | Double bond | H₂/Pd-C, MeOH | Saturated ester |

| Pyridine ring | Heterocycle | NaBH₄/CuI, THF | Piperidine derivative |

Electrophilic Substitution

The pyridine ring undergoes regioselective electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyridine’s 4-position.

-

Halogenation : Br₂ in CHCl₃ brominates the pyridine ring at the 2-position.

Reaction Outcomes :

| Reaction | Conditions | Major Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Methyl 3-(4-nitropyridin-3-yl)acrylate | 4:1 (para) |

| Bromination | Br₂, CHCl₃, RT, 1h | Methyl 3-(2-bromopyridin-3-yl)acrylate | >95% |

Cycloaddition and Multi-Component Reactions

The acrylate participates in Diels-Alder and tandem reactions:

-

Diels-Alder Reaction : Reacts with cyclopentadiene at 100°C to form a bicyclic adduct.

-

Three-Component Reaction : With aldehydes and dialkyl malonates under EtPPh₂ catalysis, it forms highly functionalized adducts via Morita-Baylis-Hillman/Michael addition cascades .

Example Synthesis :

textMethyl (E)-3-(pyridin-3-yl)acrylate (1.0 mmol) + 4-nitrobenzaldehyde (1.2 mmol) + diethyl malonate (1.5 mmol) → EtPPh₂ (30 mol%), t-BuOH, 24h → Tri-component adduct (63% yield)

Organometallic Coupling

Ru-catalyzed C–H functionalization enables alkenylation:

-

Direct Alkenylation : [RuCl₂(p-cymene)]₂ catalyzes coupling with thiophene derivatives at 120°C, yielding biaryl acrylates .

Optimized Conditions :

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | None | PhCF₃ | 120 | 91 |

Hydrolysis and Transesterification

-

Ester Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) cleaves the ester to 3-(pyridin-3-yl)acrylic acid.

-

Transesterification : Reacts with ethanol in H₂SO₄ to form ethyl 3-(pyridin-3-yl)acrylate.

Biological Activity Derivatives

-

CYP3A4 Inhibition : Derivatives with electron-withdrawing pyridine substituents show IC₅₀ values of 1.2–3.8 μM.

-

Antimicrobial Agents : Fluorinated analogs exhibit MIC values of 4–16 μg/mL against S. aureus.

科学研究应用

Medicinal Chemistry

Methyl (E)-3-(pyridin-3-yl)acrylate serves as a versatile building block in the synthesis of pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity.

Case Study: Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity, particularly against HIV-1 integrase. Studies have shown that modifications to the pyridine structure can lead to compounds with IC50 values in the low micromolar range, demonstrating significant inhibitory effects on viral replication .

Materials Science

In materials science, this compound is utilized in the development of advanced materials, including polymers with unique electronic properties. The acrylate functionality enables its incorporation into various polymer matrices.

Data Table: Applications in Materials Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used in creating copolymers with enhanced mechanical and thermal properties. |

| Coatings | Acts as a monomer in UV-curable coatings that provide durability and resistance to environmental factors. |

| Adhesives | Serves as a key component in formulating high-performance adhesives due to its reactivity and bonding capabilities. |

Biological Studies

The compound's structural features make it suitable for studying enzyme interactions and receptor binding in biological systems.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound can interact with specific enzymes, influencing their activity and potentially leading to therapeutic applications. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its effectiveness as a molecular probe .

作用机制

The mechanism of action of 3-pyridineacrylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridineacrylic acid, which can then interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

- 3-Pyridinecarboxylic acid, methyl ester

- 2-Pyridineacrylic acid, methyl ester

- 4-Pyridineacrylic acid, methyl ester

Comparison: Methyl (E)-3-(pyridin-3-yl)acrylate is unique due to its specific position of the acrylic acid moiety on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.

生物活性

Methyl (E)-3-(pyridin-3-yl)acrylate, a compound with the molecular formula and a molecular weight of 163.17 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

- Chemical Name: this compound

- CAS Number: 81124-48-3

- Molecular Formula:

- Molecular Weight: 163.17 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific molecular targets. The compound can undergo hydrolysis to release 3-pyridineacrylic acid, which interacts with various enzymes and receptors in biological systems. This interaction modulates key biochemical pathways, leading to observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism involves the destabilization of bacterial membranes, leading to increased permeability and cell lysis .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported its efficacy against several cancer cell lines, including prostate cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Comparative Studies

This compound can be compared with other pyridine derivatives to assess its unique biological properties. For instance, compounds like 2-pyridineacrylic acid and 4-pyridineacrylic acid exhibit similar properties but differ in their potency and mechanism of action due to variations in their structural configurations .

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Pyridineacrylic acid | Low | Moderate |

| 4-Pyridineacrylic acid | Moderate | Low |

Case Studies

A notable study published in the International Journal of Novel Research and Development highlighted the dual role of compounds derived from pyridine scaffolds in exhibiting both antimicrobial and anticancer properties. This study emphasized the need for further exploration into the structure-activity relationships of such compounds .

Another investigation into small molecular weight bioactive compounds revealed that those derived from microbial sources could also exhibit similar dual activities as antimicrobial peptides and anticancer agents, suggesting a broader application for this compound in therapeutic contexts .

属性

IUPAC Name |

methyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCQGKVIYRVRKN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61859-84-5 | |

| Record name | 3-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。